Atrial natriuretic factor (103-123)

Overview

Description

Atrial natriuretic factor (103-123) is a peptide hormone that is part of the natriuretic peptide family. It is secreted by the cardiac atria and plays a crucial role in the regulation of blood volume and arterial blood pressure. This peptide is derived from a larger precursor molecule and is involved in promoting natriuresis, diuresis, and vasodilation, thereby contributing to cardiovascular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor (103-123) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions.

Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods: Industrial production of atrial natriuretic factor (103-123) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: Atrial natriuretic factor (103-123) can undergo oxidation, particularly at methionine residues, which can affect its biological activity.

Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Site-directed mutagenesis during peptide synthesis.

Major Products Formed:

Oxidized Peptide: Modified peptide with oxidized methionine residues.

Reduced Peptide: Peptide with reduced disulfide bonds.

Substituted Analogs: Peptides with specific amino acid substitutions.

Scientific Research Applications

Atrial natriuretic factor (103-123) has a wide range of applications in scientific research:

Cardiovascular Research: Studying its role in blood pressure regulation and heart failure.

Renal Physiology: Investigating its effects on sodium and water excretion.

Biomarker Development: Using its levels as biomarkers for heart failure and other cardiovascular diseases.

Pharmacology: Developing therapeutic agents that mimic or enhance its effects for treating hypertension and heart failure.

Mechanism of Action

Atrial natriuretic factor (103-123) exerts its effects by binding to natriuretic peptide receptors, primarily the guanylyl cyclase-A receptor. This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in:

Vasodilation: Relaxation of vascular smooth muscle cells.

Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.

Inhibition of Renin-Angiotensin-Aldosterone System: Reducing blood volume and pressure

Comparison with Similar Compounds

Atrial natriuretic factor (103-123) is part of the natriuretic peptide family, which includes:

Brain Natriuretic Peptide (BNP): Similar in function but primarily produced in the ventricles.

C-type Natriuretic Peptide (CNP): Lacks significant natriuretic activity but has vasodilatory effects.

Uniqueness:

Atrial Natriuretic Factor (103-123): Primarily involved in natriuresis and diuresis, with strong effects on blood pressure regulation.

Brain Natriuretic Peptide: More associated with heart failure diagnosis and prognosis.

C-type Natriuretic Peptide: Mainly involved in vascular homeostasis and growth regulation

Properties

IUPAC Name |

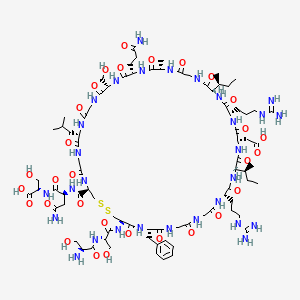

(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H135N29O30S2/c1-8-39(5)64-79(139)97-29-59(120)98-41(7)66(126)102-46(19-20-56(85)117)71(131)108-51(33-114)70(130)96-30-61(122)100-47(23-38(3)4)68(128)95-31-62(123)101-54(77(137)105-49(25-57(86)118)74(134)109-53(35-116)81(141)142)36-143-144-37-55(110-76(136)52(34-115)107-67(127)43(84)32-113)78(138)104-48(24-42-15-11-10-12-16-42)69(129)94-27-58(119)93-28-60(121)99-44(17-13-21-91-82(87)88)72(132)112-65(40(6)9-2)80(140)106-50(26-63(124)125)75(135)103-45(73(133)111-64)18-14-22-92-83(89)90/h10-12,15-16,38-41,43-55,64-65,113-116H,8-9,13-14,17-37,84H2,1-7H3,(H2,85,117)(H2,86,118)(H,93,119)(H,94,129)(H,95,128)(H,96,130)(H,97,139)(H,98,120)(H,99,121)(H,100,122)(H,101,123)(H,102,126)(H,103,135)(H,104,138)(H,105,137)(H,106,140)(H,107,127)(H,108,131)(H,109,134)(H,110,136)(H,111,133)(H,112,132)(H,124,125)(H,141,142)(H4,87,88,91)(H4,89,90,92)/t39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLDAJPPNWDHHB-ZSLGIGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H135N29O30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237543 | |

| Record name | Atrial natriuretic factor (103-123) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2083.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89139-53-7 | |

| Record name | Atrial natriuretic factor (103-123) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic factor (103-123) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)